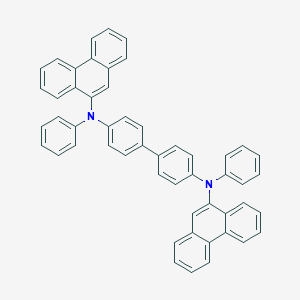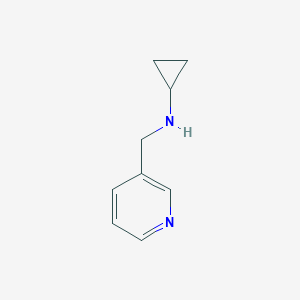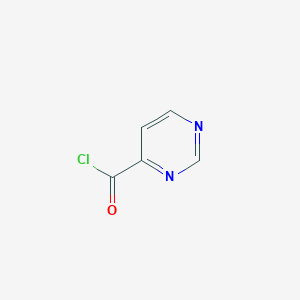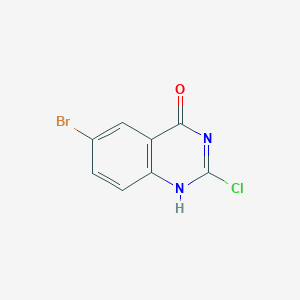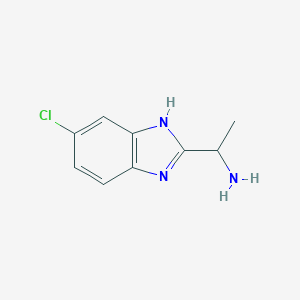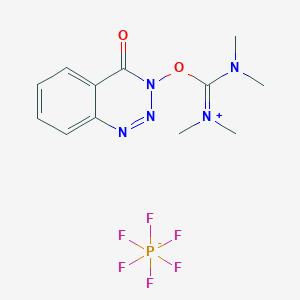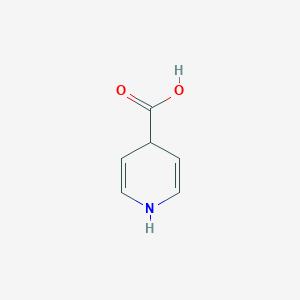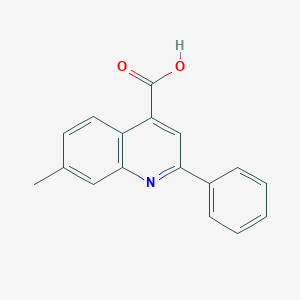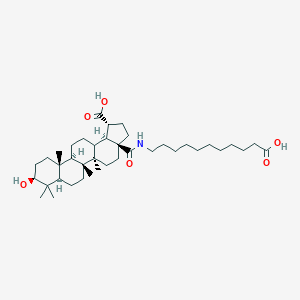
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid, also known as C30P, is a naturally occurring compound found in the seeds of the plant Vernonia anthelmintica. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is not fully understood. However, studies have suggested that it may exert its biological effects by modulating various signaling pathways in the body. For example, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in energy metabolism and cellular homeostasis.
Biochemische Und Physiologische Effekte
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to possess a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-microbial properties, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has also been shown to possess antioxidant properties, which may help protect against oxidative stress. Additionally, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to have a positive effect on lipid metabolism, with studies demonstrating its ability to reduce triglyceride levels in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid in lab experiments is its natural origin. As a naturally occurring compound, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is less likely to have toxic side effects compared to synthetic compounds. Additionally, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to possess a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid in lab experiments is its limited availability. As a compound found in the seeds of Vernonia anthelmintica, obtaining large quantities of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid can be challenging.
Zukünftige Richtungen
There are several future directions for the study of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid. One area of interest is the development of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid and its effects on various signaling pathways in the body. Finally, there is a need for the development of more efficient methods for the synthesis of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid, which would enable larger-scale studies of its biological activities.
Conclusion:
In conclusion, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid is a naturally occurring compound with a wide range of biological activities. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a promising candidate for the development of new therapies for various diseases. Further studies are needed to fully understand the mechanism of action of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid and its effects on various signaling pathways in the body. Additionally, the development of more efficient methods for the synthesis of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid would enable larger-scale studies of its biological activities.
Synthesemethoden
The synthesis of N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid involves the extraction of the compound from the seeds of Vernonia anthelmintica. The seeds are first dried and ground into a fine powder, which is then extracted with a solvent such as ethanol or methanol. The extract is then purified using various chromatography techniques, including column chromatography and HPLC. The final product is obtained as a white powder, which is then characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been extensively studied for its potential use in various biomedical applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has also been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Additionally, N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
173106-27-9 |
|---|---|
Produktname |
N-(19-Carboxy-3beta-hydroxy-20,29,30-trinorlupan-28-oyl)-11-aminoundecanoic acid |
Molekularformel |
C39H65NO6 |
Molekulargewicht |
643.9 g/mol |
IUPAC-Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13bS)-3a-(10-carboxydecylcarbamoyl)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-1-carboxylic acid |
InChI |
InChI=1S/C39H65NO6/c1-35(2)28-18-21-38(5)29(36(28,3)20-19-30(35)41)16-15-27-32-26(33(44)45)17-22-39(32,24-23-37(27,38)4)34(46)40-25-13-11-9-7-6-8-10-12-14-31(42)43/h26-30,32,41H,6-25H2,1-5H3,(H,40,46)(H,42,43)(H,44,45)/t26-,27?,28+,29-,30+,32-,36+,37-,38-,39+/m1/s1 |
InChI-Schlüssel |
PZCVVCQRVOZVAJ-SHBZPGRUSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CCC4[C@]3(CC[C@@]5([C@@H]4[C@@H](CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)(C)C)O |
SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=O)O)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Synonyme |
29,30-Dinorlupan-20-oic acid, 28-[(10-carboxydecyl)amino]-3-hydroxy-28 -oxo-, (3beta.)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



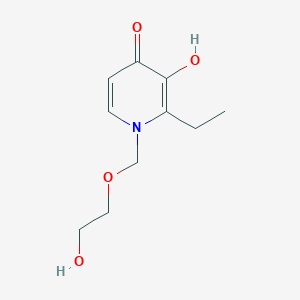
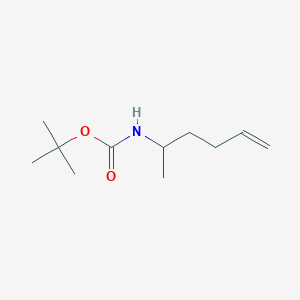
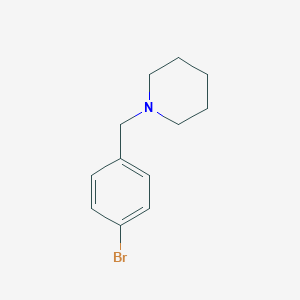
![5,6,7,8-Tetrahydro-4H-cyclopenta[E]imidazo[1,2-A]pyrazin-4-one](/img/structure/B69259.png)

